Diprosalic

Description

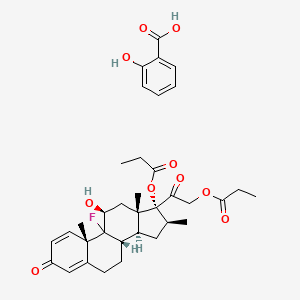

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

92502-72-2 |

|---|---|

Formule moléculaire |

C35H43FO10 |

Poids moléculaire |

642.7 g/mol |

Nom IUPAC |

[2-[(8S,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate;2-hydroxybenzoic acid |

InChI |

InChI=1S/C28H37FO7.C7H6O3/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5;8-6-4-2-1-3-5(6)7(9)10/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3;1-4,8H,(H,9,10)/t16-,19-,20-,21-,25-,26-,27?,28-;/m0./s1 |

Clé InChI |

MRZWGGPHYUTCNW-XEMJQECLSA-N |

SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC.C1=CC=C(C(=C1)C(=O)O)O |

SMILES isomérique |

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)OC(=O)CC.C1=CC=C(C(=C1)C(=O)O)O |

SMILES canonique |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC.C1=CC=C(C(=C1)C(=O)O)O |

Synonymes |

elosalik betamethasone dipropionate - salicylic acid betamethasone dipropionate and salicylic acid drug combination betamethasone dipropionate, salicylic acid drug combination Diprosalic |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Betamethasone Dipropionate and Salicylic Acid Combination

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the synergistic mechanism of action of the topical combination of betamethasone dipropionate and salicylic acid. Betamethasone dipropionate, a potent synthetic corticosteroid, exerts its anti-inflammatory, immunosuppressive, and vasoconstrictive effects by acting as a glucocorticoid receptor agonist. Salicylic acid, a keratolytic and anti-inflammatory agent, complements this action by enhancing the penetration of betamethasone dipropionate through the stratum corneum and by contributing its own anti-inflammatory properties. This combination is particularly effective in the treatment of hyperkeratotic and steroid-responsive dermatoses, such as psoriasis and eczema. This document details the individual and combined mechanisms, presents quantitative data from preclinical and clinical studies, outlines key experimental protocols for evaluating this combination, and provides visual representations of the relevant signaling pathways and experimental workflows.

Mechanism of Action of Betamethasone Dipropionate

Betamethasone dipropionate is a high-potency synthetic glucocorticoid that functions as an agonist of the glucocorticoid receptor (GR).[1][2][3] Its mechanism of action is multifaceted, involving genomic and non-genomic pathways to modulate inflammation and immune responses.[4]

2.1 Genomic Pathway

The primary mechanism of betamethasone dipropionate is through the genomic pathway, which involves the regulation of gene transcription.[3][5]

-

Binding to Glucocorticoid Receptor: Upon topical application and absorption into skin cells, betamethasone dipropionate binds to the cytosolic glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[5]

-

Nuclear Translocation: This binding induces a conformational change in the GR, causing the dissociation of chaperone proteins and exposing a nuclear localization signal. The activated betamethasone-GR complex then translocates into the nucleus.

-

Modulation of Gene Expression: Within the nucleus, the complex interacts with specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[5] This interaction can either upregulate or downregulate gene transcription.

-

Transactivation: The complex can bind to positive GREs, leading to the increased transcription of anti-inflammatory genes. This results in the synthesis of anti-inflammatory proteins such as annexin A1 (lipocortin-1), which inhibits phospholipase A2, a key enzyme in the production of inflammatory mediators like prostaglandins and leukotrienes. Other induced anti-inflammatory proteins include interleukin-10 (IL-10) and IκBα (the inhibitor of NF-κB).

-

Transrepression: The complex can also repress the transcription of pro-inflammatory genes by interfering with the activity of transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This leads to a decreased production of pro-inflammatory cytokines (e.g., TNF-α, IL-1, IL-6), chemokines, and adhesion molecules.[6]

-

2.2 Non-Genomic Pathway

Betamethasone can also elicit rapid, non-genomic effects through membrane-bound receptors and second messenger systems, contributing to its immediate anti-inflammatory actions.

2.3 Pharmacological Effects

The molecular actions of betamethasone dipropionate translate into several key pharmacological effects:

-

Anti-inflammatory: By inhibiting the production of a wide range of inflammatory mediators, betamethasone dipropionate effectively reduces the cardinal signs of inflammation, including erythema, edema, and pain.[4]

-

Immunosuppressive: It suppresses the activity of various immune cells, including T-lymphocytes and macrophages, which are implicated in the pathogenesis of inflammatory skin diseases.[7]

-

Vasoconstrictive: Betamethasone dipropionate causes vasoconstriction of the small blood vessels in the upper dermis, which helps to reduce erythema and edema. This property is also utilized in the vasoconstrictor assay to determine the potency of topical corticosteroids.

Mechanism of Action of Salicylic Acid

Salicylic acid is a beta-hydroxy acid with well-established keratolytic and anti-inflammatory properties.

3.1 Keratolytic Effect

The primary role of salicylic acid in this combination is its keratolytic action.[4] It facilitates the removal of the outer layer of the stratum corneum by solubilizing the intercellular cement that holds corneocytes together.[8] This desquamation of hyperkeratotic epithelium leads to the softening and shedding of scales and plaques.

3.2 Anti-inflammatory Effects

Salicylic acid also possesses intrinsic anti-inflammatory properties that contribute to the overall therapeutic effect.

-

Inhibition of Prostaglandin Synthesis: Salicylic acid can inhibit the synthesis of prostaglandins, which are key mediators of inflammation. While its direct inhibition of cyclooxygenase (COX) enzymes is considered weak, studies have shown that it can suppress the expression of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[9]

-

Inhibition of NF-κB: Salicylic acid has been shown to inhibit the activation of the transcription factor NF-κB.[10] By preventing the degradation of its inhibitory subunit, IκB, salicylic acid helps to sequester NF-κB in the cytoplasm, thereby preventing the transcription of pro-inflammatory genes.

Synergistic Mechanism of the Combination

The combination of betamethasone dipropionate and salicylic acid results in a synergistic therapeutic effect, particularly in hyperkeratotic dermatoses.

-

Enhanced Penetration: The primary synergistic action is the enhancement of betamethasone dipropionate penetration through the stratum corneum by salicylic acid.[3] The keratolytic effect of salicylic acid removes the hyperkeratotic and scaly barrier, allowing for more efficient delivery of the corticosteroid to its target receptors in the epidermis and dermis.[8] This leads to a more rapid onset of action and greater clinical efficacy compared to betamethasone dipropionate alone.[11]

-

Complementary Anti-inflammatory Actions: The anti-inflammatory effects of both agents are complementary. While betamethasone dipropionate provides potent, broad-spectrum anti-inflammatory and immunosuppressive effects, salicylic acid contributes by inhibiting prostaglandin synthesis and NF-κB activation.

-

Clinical Advantage: Clinical studies have demonstrated that the combination therapy leads to a faster and more significant improvement in scaling, erythema, and pruritus in patients with psoriasis and other steroid-responsive dermatoses compared to either agent alone.[11][12]

Quantitative Data

Table 1: Preclinical Pharmacodynamic Data

| Parameter | Compound | Value | Cell/System | Reference |

| Binding Affinity (kcal/mol) | Betamethasone Dipropionate | -12.53 to -10.11 | Glucocorticoid Receptor (GR) | [5][13] |

| IC50 for COX-2 Inhibition | Salicylic Acid | ~5 µg/mL (~36 µM) | Human A549 cells (IL-1β stimulated) | [14] |

| IC50 for COX-2 Inhibition | Salicylic Acid | >100 µg/mL | Human A549 cells (with 30 µM arachidonic acid) | [14] |

Table 2: Clinical Efficacy Data in Plaque Psoriasis (PASI Score Reduction)

| Study | Treatment Group | Baseline Mean PASI | Mean PASI after 6 Months | P-value (vs. Baseline) | Reference |

| Assessing the Effectiveness of Potent Topical Steroids... | Betamethasone Dipropionate 0.05% | 10.55 ± 1.63 | 10.02 ± 1.79 | 0.092 | [12] |

| Betamethasone Dipropionate 0.05% + Salicylic Acid 3% | 9.76 ± 2.77 | 8.54 ± 1.92 | 0.0059 | [12] | |

| an open label prospective randomized trial... | Salicylic Acid 3% | Not specified | - | - | |

| Betamethasone Dipropionate | Not specified | - | - |

Note: The second study in the table did not provide specific mean PASI values but reported a significantly greater reduction in PASI at weeks 2 and 4 with betamethasone dipropionate compared to salicylic acid alone, though this difference was not sustained at 12 weeks.

Experimental Protocols

6.1 In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol is used to assess the permeation of betamethasone dipropionate and salicylic acid through a skin membrane.

Methodology:

-

Membrane Preparation: Excised human or animal (e.g., porcine) skin is used. The subcutaneous fat is removed, and the skin is dermatomed to a uniform thickness. The prepared skin is then mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.[15]

-

Franz Cell Assembly: The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline with a solubilizing agent) and maintained at 32°C to mimic physiological skin temperature. The system is stirred continuously.[16]

-

Dosing: A finite dose of the betamethasone dipropionate and salicylic acid combination formulation is applied to the surface of the skin in the donor compartment.

-

Sampling: At predetermined time intervals, aliquots of the receptor medium are withdrawn and replaced with fresh medium to maintain sink conditions.

-

Quantification: The concentration of betamethasone dipropionate and salicylic acid in the collected samples is determined using a validated High-Performance Liquid Chromatography (HPLC) method.[9][17]

-

Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) and permeability coefficient (Kp) are calculated from the linear portion of the curve.

6.2 Vasoconstrictor Assay

This assay is a non-invasive method to assess the potency of topical corticosteroids by measuring their ability to cause skin blanching.[18]

Methodology:

-

Subject Selection: Healthy volunteers with normal skin are recruited for the study.

-

Application: Small, defined areas on the forearms of the subjects are marked. The test formulation (betamethasone dipropionate with and without salicylic acid) and a control vehicle are applied to these sites under occlusion for a specified duration (e.g., 6 hours).

-

Assessment: After removal of the formulation, the degree of vasoconstriction (skin blanching) is assessed at various time points. This can be done visually by a trained observer using a graded scale or instrumentally using a chromameter, which measures changes in skin color.

-

Data Analysis: The blanching response is plotted over time, and the area under the effect curve (AUEC) is calculated to quantify the potency of the formulation.

6.3 NF-κB Activation Assay

This protocol is used to investigate the inhibitory effect of salicylic acid on the NF-κB signaling pathway.

Methodology:

-

Cell Culture: A suitable cell line (e.g., HeLa cells or human keratinocytes) is cultured in appropriate media.

-

Treatment: The cells are pre-treated with various concentrations of salicylic acid for a specified period.

-

Stimulation: The cells are then stimulated with a pro-inflammatory agent known to activate the NF-κB pathway, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

-

Cell Lysis and Fractionation: After stimulation, the cells are harvested, and nuclear and cytoplasmic extracts are prepared.

-

Western Blot Analysis: The levels of NF-κB (typically the p65 subunit) in the nuclear and cytoplasmic fractions are determined by Western blotting using an anti-p65 antibody. An increase in nuclear p65 indicates NF-κB activation.

-

Data Analysis: The band intensities are quantified, and the ratio of nuclear to cytoplasmic NF-κB is calculated to determine the extent of inhibition by salicylic acid.

Signaling Pathways and Experimental Workflows

Caption: Betamethasone dipropionate signaling pathway.

Caption: Salicylic acid's dual mechanism of action.

Caption: Experimental workflow for in vitro skin permeation study.

Caption: Experimental workflow for the vasoconstrictor assay.

Conclusion

The combination of betamethasone dipropionate and salicylic acid provides a potent and effective treatment for hyperkeratotic and steroid-responsive dermatoses. The synergistic relationship between the potent anti-inflammatory and immunosuppressive actions of betamethasone dipropionate and the keratolytic and penetration-enhancing properties of salicylic acid results in a formulation with a rapid onset of action and enhanced clinical efficacy. This technical guide has provided a detailed overview of the individual and combined mechanisms of action, supported by quantitative data and established experimental protocols. A thorough understanding of these mechanisms is crucial for the continued development and optimization of topical therapies for inflammatory skin diseases.

References

- 1. Nanocarrier-based hydrogel of betamethasone dipropionate and salicylic acid for treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Articles [globalrx.com]

- 4. Betamethasone Dipropionate | C28H37FO7 | CID 21800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Betamethasone Dipropionate Derivatization, Biotransformation, Molecular Docking, and ADME Analysis as Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. researchgate.net [researchgate.net]

- 9. Development and validation of a stability-indicating HPLC method for simultaneous determination of salicylic acid, betamethasone dipropionate and their related compounds in Diprosalic Lotion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. jpad.com.pk [jpad.com.pk]

- 13. researchgate.net [researchgate.net]

- 14. gmp-compliance.org [gmp-compliance.org]

- 15. pharmasm.com [pharmasm.com]

- 16. A Comparative Study of Transmembrane Diffusion and Permeation of Ibuprofen across Synthetic Membranes Using Franz Diffusion Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Determination of betamethasone dipropionate and salicylic acid in pharmaceutical preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. remedypublications.com [remedypublications.com]

The Pharmacological Profile of Diprosalic® for Dermatological Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diprosalic®, a combination of the potent corticosteroid betamethasone dipropionate and the keratolytic agent salicylic acid, presents a multifaceted approach to the topical treatment of hyperkeratotic and dry corticosteroid-responsive dermatoses such as psoriasis and eczema.[1] This technical guide delineates the pharmacological profile of this compound®, focusing on its mechanisms of action, pharmacokinetic properties, and clinical efficacy. Detailed experimental protocols for preclinical and clinical evaluation are provided, alongside a quantitative summary of its performance in clinical trials. Visualized signaling pathways and experimental workflows are included to facilitate a deeper understanding of its therapeutic action and research applications.

Introduction

This compound® leverages the synergistic effects of its two active components to provide enhanced therapeutic outcomes in challenging dermatological conditions. Betamethasone dipropionate, a synthetic fluorinated corticosteroid, exerts potent anti-inflammatory, antipruritic, and vasoconstrictive effects.[2][3] Salicylic acid, a beta-hydroxy acid, possesses keratolytic, anti-inflammatory, and antimicrobial properties.[4][5] The keratolytic action of salicylic acid is crucial as it facilitates the penetration of betamethasone dipropionate through the hyperkeratotic stratum corneum, allowing the corticosteroid to reach its site of action more effectively.[1][3] This combination is particularly beneficial in treating skin disorders characterized by both inflammation and excessive scaling.

Pharmacological Profile

Mechanism of Action

Betamethasone Dipropionate: As a potent glucocorticoid, betamethasone dipropionate's primary mechanism of action involves its interaction with intracellular glucocorticoid receptors (GR).[6] Upon binding, the activated GR complex translocates to the nucleus, where it modulates the transcription of target genes. This leads to the synthesis of anti-inflammatory proteins and the inhibition of pro-inflammatory signaling pathways. A key target of this regulation is the Nuclear Factor-kappa B (NF-κB) signaling pathway. The activated GR can interfere with NF-κB-mediated transcription, a central pathway in the inflammatory response.[7][8][9] This interference reduces the production of pro-inflammatory cytokines, chemokines, and adhesion molecules, thereby mitigating the inflammatory cascade in the skin.[6]

Salicylic Acid: Salicylic acid's therapeutic effects are multifaceted. Its primary role in this compound® is as a keratolytic agent, softening keratin and promoting the shedding of the stratum corneum.[1][3] This desquamation allows for enhanced penetration of the corticosteroid.[1] Furthermore, salicylic acid possesses intrinsic anti-inflammatory properties, partly through the inhibition of cyclooxygenase-2 (COX-2) enzyme activity, which is involved in the synthesis of pro-inflammatory prostaglandins.[2] It can also modulate the NF-κB signaling pathway, further contributing to the overall anti-inflammatory effect of the combination.

Pharmacokinetics

The percutaneous absorption of both betamethasone dipropionate and salicylic acid is influenced by various factors, including the integrity of the epidermal barrier, the vehicle used, and the application of occlusive dressings.[1] Studies on the combination have shown that systemic absorption is generally low. In a study involving the treatment of psoriasis and eczema over one to two weeks, no detectable changes in plasma cortisol levels or salicylate concentrations in plasma were observed.[10] Once absorbed, topical corticosteroids like betamethasone dipropionate are metabolized primarily in the liver and excreted by the kidneys.[11] Salicylic acid is also metabolized in the liver and excreted in the urine.[7]

Preclinical and Clinical Evaluation

Experimental Protocols

In Vitro Skin Penetration Study: Franz Diffusion Cell Method

This method is widely used to assess the percutaneous absorption of topical formulations.

-

Objective: To quantify the permeation of betamethasone dipropionate and salicylic acid from this compound® ointment through an ex vivo skin model.

-

Apparatus: Vertical Franz diffusion cells.[6]

-

Membrane: Human or porcine skin, either full-thickness or dermatomed, is mounted between the donor and receptor chambers with the stratum corneum facing the donor compartment.[6]

-

Receptor Solution: A buffered saline solution (e.g., PBS pH 7.4), often with a solubilizing agent to maintain sink conditions, is used in the receptor chamber. The solution is degassed and maintained at 37°C to ensure a skin surface temperature of approximately 32°C.[6]

-

Dosing: A finite dose of the this compound® formulation (e.g., 5-10 mg/cm²) is applied evenly to the skin surface in the donor chamber.[6]

-

Sampling: Aliquots of the receptor solution are collected at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours) and replaced with fresh, pre-warmed receptor solution.[6]

-

Analysis: The concentration of betamethasone dipropionate and salicylic acid in the collected samples is quantified using a validated High-Performance Liquid Chromatography (HPLC) method.[6]

Randomized, Double-Blind, Controlled Clinical Trial for Plaque Psoriasis

This design is the gold standard for evaluating the efficacy and safety of new dermatological treatments.

-

Objective: To compare the efficacy and safety of this compound® ointment with a placebo or an active comparator in patients with mild to moderate plaque psoriasis.

-

Study Population: Adult patients with a clinical diagnosis of stable plaque psoriasis affecting a specified body surface area (e.g., ≤ 10%) and a baseline Psoriasis Area and Severity Index (PASI) score within a defined range.[11][12]

-

Inclusion/Exclusion Criteria: Clearly defined criteria are established, including age, disease severity, and a washout period for prohibited medications.[11][12]

-

Randomization and Blinding: Patients are randomly assigned to treatment groups (e.g., this compound®, placebo) in a double-blind manner, where neither the patient nor the investigator knows the assigned treatment.[11][12]

-

Treatment Regimen: The assigned treatment is applied to the affected areas (e.g., twice daily) for a specified duration (e.g., 4-12 weeks).

-

Efficacy Assessments: The primary efficacy endpoint is often the mean percentage change in PASI score from baseline to the end of treatment. Secondary endpoints may include the proportion of patients achieving PASI 75 (a 75% reduction in PASI score), and changes in the Physician's Global Assessment (PGA) score.[11]

-

Safety Assessments: Adverse events are monitored and recorded throughout the study.[1]

-

Statistical Analysis: Appropriate statistical methods are used to compare the treatment groups for both efficacy and safety outcomes.[13]

Quantitative Data Presentation

The following tables summarize the efficacy and safety data from representative clinical trials of betamethasone dipropionate and salicylic acid formulations.

Table 1: Efficacy of Betamethasone Dipropionate and Salicylic Acid in Psoriasis

| Study | Indication | Treatment Groups | Duration | Primary Efficacy Outcome | Result | p-value |

| Kumar et al. | Limited Chronic Plaque Psoriasis | Group A: 3% Salicylic Acid OintmentGroup B: Betamethasone Dipropionate Ointment | 12 weeks | Mean reduction in PASI score | Group B showed a significantly greater reduction at week 2 and 4. | <0.05 at week 2 & 4 |

| Hillström et al.[14] | Psoriasis of the Scalp | This compound® Lotion vs. Clobetasol Propionate Lotion | 3 weeks | Antipruritic effect | This compound® was superior in antipruritic effect. | Not specified |

| Høvding G.[15] | Psoriasis of the Scalp | 0.05% Betamethasone Dipropionate + 2% Salicylic Acid Lotion | 4 weeks | Clinical improvement (Visual Analogue Scale) | Marked relief of symptoms after 1 week, clinical improvement after 2 weeks. | N/A (Open study) |

| Anonymous[16] | Steroid-responsive dermatoses of the scalp (Psoriasis & Eczema) | 0.05% Betamethasone Dipropionate + 2% Salicylic Acid Lotion vs. 0.1% Betamethasone Valerate Lotion | 3 weeks | Resolution of scaling in psoriasis patients | The combination lotion was significantly better. | p = 0.009 |

Table 2: Safety Profile of Betamethasone Dipropionate and Salicylic Acid

| Study | Treatment Groups | Duration | Common Adverse Events | Incidence |

| Hillström et al.[14] | This compound® Lotion vs. Clobetasol Propionate Lotion | 3 weeks | Minor adverse reactions | 1 patient in this compound® group, 2 in Clobetasol group |

| Anonymous[16] | 0.05% Betamethasone Dipropionate + 2% Salicylic Acid Lotion vs. 0.1% Betamethasone Valerate Lotion | 3 weeks | Adverse events | Two events in the combination group. |

| Public Assessment Report[1] | Betamethasone/Salicylic Acid Ointment vs. This compound® Ointment | Not specified | Application site allergy, application site hypersensitivity | 3 subjects withdrawn due to AEs. |

Mandatory Visualizations

Signaling Pathways

Caption: Betamethasone dipropionate inhibits the NF-κB signaling pathway.

Caption: Salicylic acid inhibits the COX-2 pathway, reducing inflammation.

Experimental Workflows

References

- 1. docetp.mpa.se [docetp.mpa.se]

- 2. academic.oup.com [academic.oup.com]

- 3. altasciences.com [altasciences.com]

- 4. Methods to Evaluate Skin Penetration In Vitro [mdpi.com]

- 5. Generic Development of Topical Dermatologic Products: Formulation Development, Process Development, and Testing of Topical Dermatologic Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. NF-kappaB signalling is inhibited by glucocorticoid receptor and STAT6 via distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. physoc.org [physoc.org]

- 10. CLINICAL TRIAL / NCT03742414 - UChicago Medicine [uchicagomedicine.org]

- 11. Treatment of plaque psoriasis with an ointment formulation of the Janus kinase inhibitor, tofacitinib: a Phase 2b randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 13. Effect of salicylic acid on the activity of betamethasone-17,21-dipropionate in the treatment of erythematous squamous dermatoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparison of betamethasone dipropionate lotion with salicylic acid (this compound) and clobetasol propionate lotion (Dermovate) in the treatment of psoriasis of the scalp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Treatment of psoriasis of the scalp with betamethasone 17, 21-dipropionate plus salicylic acid lotion ('this compound') - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Synergistic Anti-inflammatory Effects of Corticosteroids and Salicylic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the synergistic anti-inflammatory effects observed with the co-administration of corticosteroids and salicylic acid. It is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory therapies. This document outlines the molecular mechanisms, summarizes available data, provides detailed experimental protocols for further research, and visualizes key pathways and workflows.

Introduction

Inflammation is a complex biological response to harmful stimuli, involving a cascade of cellular and molecular events. Corticosteroids are potent anti-inflammatory agents that regulate gene expression to suppress the inflammatory response. Salicylic acid, a non-steroidal anti-inflammatory drug (NSAID), also possesses well-established anti-inflammatory properties. Clinical observations, particularly in dermatology, have suggested that the combination of corticosteroids and salicylic acid can be more effective than either agent alone. This guide explores the scientific basis for this synergy, providing a framework for future research and development in this area.

Molecular Mechanisms of Action

The synergistic effect of corticosteroids and salicylic acid is thought to arise from their complementary actions on key inflammatory pathways, most notably the arachidonic acid cascade and the NF-κB signaling pathway.

Corticosteroid Mechanism of Action

Corticosteroids exert their anti-inflammatory effects primarily through their interaction with the glucocorticoid receptor (GR). Upon binding, the corticosteroid-GR complex translocates to the nucleus and modulates gene expression through two main mechanisms:

-

Transactivation: The GR dimer binds to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their expression.

-

Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby downregulating the expression of inflammatory genes like cytokines, chemokines, and adhesion molecules. A key mechanism of this transrepression is the recruitment of histone deacetylase-2 (HDAC2) to the activated transcription complex, which reverses the histone acetylation associated with gene activation.

Salicylic Acid Mechanism of Action

Salicylic acid's primary anti-inflammatory mechanism involves the inhibition of the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. This inhibition reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever. Furthermore, salicylic acid has been shown to inhibit the activation of the pro-inflammatory transcription factor NF-κB.

The Basis for Synergy

The synergistic anti-inflammatory effects of corticosteroids and salicylic acid can be attributed to several factors:

-

Enhanced Penetration: In topical applications, salicylic acid's keratolytic properties facilitate the removal of the outer layer of the skin, thereby increasing the penetration and bioavailability of the corticosteroid.

-

Converging Pathways: Both corticosteroids and salicylic acid inhibit the NF-κB pathway, a central regulator of inflammation. Their combined action at different points in this pathway could lead to a more profound suppression of inflammatory gene expression.

-

Dual Inhibition of Inflammatory Mediators: Corticosteroids inhibit the expression of numerous inflammatory genes, while salicylic acid directly inhibits the activity of COX enzymes. This dual blockade of both the synthesis of inflammatory mediators and the enzymes that produce them can result in a greater anti-inflammatory effect than either agent alone.

Quantitative Data on Synergistic Effects

While the clinical potentiation of corticosteroids by salicylic acid has been observed, particularly in dermatological applications, there is a notable scarcity of published in vitro and in vivo studies providing quantitative data on their synergistic effects on specific inflammatory markers. One clinical study on the combination of 0.05% betamethasone-17,21-dipropionate and 2% salicylic acid in erythematous squamous dermatoses of the scalp reported a "potentiation" of the corticosteroid's activity on scaling and an "additive effect" on redness and pruritus[1].

The following table summarizes the expected synergistic or additive effects on key inflammatory markers based on the known mechanisms of action. This table is intended to guide future research to quantify these interactions.

| Inflammatory Marker | Corticosteroid (e.g., Dexamethasone) Effect | Salicylic Acid Effect | Expected Combined Effect |

| TNF-α (Tumor Necrosis Factor-alpha) | Inhibition of gene expression via NF-κB transrepression | Inhibition of gene expression via NF-κB inhibition | Synergistic Inhibition |

| IL-6 (Interleukin-6) | Inhibition of gene expression via NF-κB transrepression | Inhibition of gene expression via NF-κB inhibition | Synergistic Inhibition |

| PGE2 (Prostaglandin E2) | Inhibition of PLA2 (upstream) and COX-2 expression | Inhibition of COX-2 activity (direct) and expression | Synergistic Inhibition |

| NF-κB Nuclear Translocation | Inhibition via IκBα induction and direct interaction with p65 | Inhibition of IKK, preventing IκBα degradation | Synergistic Inhibition |

| COX-2 (Cyclooxygenase-2) Expression | Inhibition of gene expression | Inhibition of gene transcription | Synergistic Inhibition |

Experimental Protocols

To facilitate further investigation into the synergistic anti-inflammatory effects of corticosteroids and salicylic acid, this section provides detailed methodologies for key in vitro experiments.

In Vitro Model of Inflammation using Macrophage Cell Lines

This protocol describes the use of a human (THP-1) or murine (RAW 264.7) macrophage cell line to model inflammation.

4.1.1 Cell Culture and Differentiation (for THP-1 cells)

-

Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

To differentiate monocytes into macrophages, seed the cells in a 96-well or 24-well plate at a density of 1 x 10^5 cells/well and treat with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

After differentiation, replace the PMA-containing medium with fresh, complete medium and allow the cells to rest for 24 hours before treatment.

4.1.2 Drug Treatment and Inflammatory Stimulation

-

Prepare stock solutions of the corticosteroid (e.g., dexamethasone in DMSO) and salicylic acid (in ethanol or DMSO).

-

Pre-treat the differentiated macrophages with varying concentrations of the corticosteroid, salicylic acid, or a combination of both for 1-2 hours.

-

Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

-

Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours) to measure cytokine production or for shorter periods (e.g., 30-60 minutes) to assess signaling pathway activation.

Quantification of Inflammatory Cytokines

The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatants can be quantified using the following methods.

4.2.1 Enzyme-Linked Immunosorbent Assay (ELISA)

-

Collect the cell culture supernatants after the treatment period.

-

Use commercially available ELISA kits for human or murine TNF-α and IL-6, following the manufacturer's instructions.

-

Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Block the plate to prevent non-specific binding.

-

Add the cell culture supernatants and standards to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate that will be converted by the enzyme to produce a colored product.

-

Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.

4.2.2 Multiplex Bead Array

For the simultaneous quantification of multiple cytokines, a multiplex bead array (e.g., Luminex-based assay) can be used, which requires smaller sample volumes.

Assessment of NF-κB Activation

The inhibition of NF-κB activation can be assessed by measuring the nuclear translocation of the p65 subunit.

4.3.1 Immunofluorescence Staining

-

Grow and treat cells on glass coverslips in a 24-well plate as described in section 4.1.

-

After treatment, fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block non-specific binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS).

-

Incubate with a primary antibody against the NF-κB p65 subunit.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantify the nuclear fluorescence intensity of p65 relative to the cytoplasmic fluorescence.

Analysis of COX-2 Expression

The synergistic inhibition of COX-2 expression can be measured at both the mRNA and protein levels.

4.4.1 Quantitative Real-Time PCR (qRT-PCR)

-

Isolate total RNA from the treated cells using a suitable kit.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform qRT-PCR using primers specific for COX-2 and a housekeeping gene (e.g., GAPDH) for normalization.

-

Calculate the relative expression of COX-2 mRNA using the ΔΔCt method.

4.4.2 Western Blotting

-

Lyse the treated cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with a primary antibody against COX-2.

-

Wash and incubate with a horseradish peroxidase-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.

Isobolographic Analysis for Synergy Quantification

To quantitatively determine if the combined effect of the corticosteroid and salicylic acid is synergistic, additive, or antagonistic, isobolographic analysis can be performed.

-

Determine the dose-response curves for the corticosteroid and salicylic acid individually for a specific anti-inflammatory effect (e.g., 50% inhibition of TNF-α production, IC50).

-

Construct an isobologram with the concentrations of the corticosteroid on the x-axis and salicylic acid on the y-axis.

-

The line connecting the IC50 values of the two drugs is the line of additivity.

-

Test various combinations of the two drugs at fixed ratios and determine the concentrations required to achieve the same 50% inhibition.

-

Plot these combination points on the isobologram. Points falling below the line of additivity indicate synergy, points on the line indicate an additive effect, and points above the line indicate antagonism.

Visualizations

Signaling Pathways

Caption: Molecular pathways showing the synergistic anti-inflammatory action of corticosteroids and salicylic acid.

Experimental Workflow

Caption: A generalized experimental workflow for assessing the synergistic anti-inflammatory effects.

Conclusion

The combination of corticosteroids and salicylic acid presents a promising strategy for enhancing anti-inflammatory therapy. While the clinical benefits are recognized, particularly in topical formulations, a deeper understanding of the molecular synergy is required for broader applications. This technical guide provides a comprehensive overview of the current knowledge and detailed experimental protocols to facilitate further research in this area. The elucidation of the quantitative synergistic effects on key inflammatory markers will be crucial for the development of optimized combination therapies with improved efficacy and potentially reduced side effects.

References

The Impact of Diprosalic (Betamethasone Dipropionate and Salicylic Acid) on the Skin Microbiome in Inflammatory Dermatoses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diprosalic, a topical formulation combining the potent corticosteroid betamethasone dipropionate and the keratolytic agent salicylic acid, is a widely utilized treatment for inflammatory dermatoses such as psoriasis and eczema. While its clinical efficacy in reducing inflammation and hyperkeratosis is well-established, its impact on the complex ecosystem of the skin microbiome is less understood. This technical guide synthesizes the current understanding of how this compound's active components modulate the skin microbiome in the context of inflammatory skin diseases. By examining the individual and potential synergistic effects of betamethasone dipropionate and salicylic acid on microbial communities, this document provides a framework for future research and drug development. Detailed experimental protocols for investigating these interactions are provided, alongside a review of the relevant signaling pathways.

Introduction: The Skin Microbiome in Inflammatory Dermatoses

The human skin is colonized by a diverse community of microorganisms, including bacteria, fungi, and viruses, collectively known as the skin microbiome. In a state of homeostasis, this microbiome plays a crucial role in immune education, barrier function, and protection against pathogens. However, in inflammatory dermatoses, this delicate balance is often disrupted, a condition referred to as dysbiosis.

Psoriasis and atopic dermatitis (AD) are two of the most common inflammatory skin conditions associated with significant alterations in the skin microbiome. Psoriatic lesions often exhibit a decrease in microbial diversity compared to healthy skin, with an increased relative abundance of Firmicutes and a decrease in Actinobacteria.[1] Specifically, genera such as Staphylococcus and Streptococcus are often found to be more abundant in psoriatic plaques, while the commensal genus Cutibacterium is reduced.[2][3] Similarly, atopic dermatitis is strongly associated with a decrease in microbial diversity and a significant increase in the colonization of Staphylococcus aureus (S. aureus), which is correlated with disease severity.[4] In contrast, the abundance of Cutibacterium acnes is often reduced in AD lesions.[5]

Given the integral role of microbial dysbiosis in the pathophysiology of these diseases, understanding the impact of topical treatments like this compound on the skin microbiome is critical for optimizing therapeutic strategies.

Mechanisms of Action of this compound's Active Components

The therapeutic effect of this compound stems from the distinct and complementary actions of its two active ingredients: betamethasone dipropionate and salicylic acid.

Betamethasone Dipropionate: A Potent Anti-Inflammatory Corticosteroid

Betamethasone dipropionate is a high-potency synthetic glucocorticoid that exerts its effects by modulating the expression of inflammatory genes.[6] Upon penetrating the skin, it binds to cytosolic glucocorticoid receptors (GR). This complex then translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) on the DNA.[6] This interaction leads to:

-

Transactivation: Upregulation of anti-inflammatory proteins such as annexin A1 (lipocortin-1), which inhibits phospholipase A2, thereby blocking the production of pro-inflammatory prostaglandins and leukotrienes.

-

Transrepression: Downregulation of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). By inhibiting NF-κB, betamethasone dipropionate suppresses the expression of numerous pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[6]

This potent anti-inflammatory and immunosuppressive activity helps to alleviate the erythema, edema, and pruritus characteristic of inflammatory dermatoses.

Salicylic Acid: A Keratolytic and Anti-inflammatory Agent

Salicylic acid, a beta-hydroxy acid, has several mechanisms of action relevant to treating inflammatory and hyperkeratotic skin conditions:

-

Keratolytic Effect: It dissolves the intercellular cement that binds corneocytes in the stratum corneum, facilitating the shedding of dead skin cells. This action is particularly beneficial in psoriasis for reducing scaling and enhancing the penetration of other topical agents, including corticosteroids.

-

Anti-inflammatory Properties: Salicylic acid can suppress the expression of cyclooxygenase-2 (COX-2), an enzyme crucial for the synthesis of pro-inflammatory prostaglandins.[7][8] It has also been shown to inhibit the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines.[7][8][9]

-

Antimicrobial Activity: Salicylic acid possesses antimicrobial properties and has been shown to be effective against Cutibacterium acnes.[9]

Combined Signaling Pathways

The concurrent action of betamethasone dipropionate and salicylic acid targets multiple facets of the inflammatory cascade. Both agents converge on the inhibition of the NF-κB pathway, potentially leading to a synergistic anti-inflammatory effect.

Quantitative Data on Microbiome Changes

While no studies have directly assessed the impact of a betamethasone dipropionate and salicylic acid combination on the skin microbiome, research on similar combination therapies and individual components provides valuable insights. A study on a topical antimicrobial (econazole) and corticosteroid (triamcinolone) combination in atopic dermatitis patients demonstrated a superior ability to restore the skin bacterial microbiome compared to the steroid alone.[10][11]

| Microbial Change | Baseline (AD Lesions) | Post-Treatment (Antimicrobial + Steroid) | Post-Treatment (Steroid Alone) | Reference |

| Relative Abundance of Staphylococcus | High | Significantly Decreased (p < 0.05) | No Significant Change | [10] |

| Relative Abundance of Cutibacterium | Low | Significantly Increased (p < 0.05) | No Significant Change | [10] |

Table 1: Changes in Relative Abundance of Key Bacterial Genera After Combination Therapy in Atopic Dermatitis.

Studies on topical corticosteroids as monotherapy have shown they can reduce the density of S. aureus on lesional skin in atopic dermatitis, with more potent corticosteroids leading to a greater reduction.[12] After a 4-week treatment with a topical corticosteroid, the bacterial communities on lesional skin of children with AD normalized and resembled that of nonlesional skin, with microbial diversity restored to levels seen in healthy controls.[12]

Experimental Protocols

To rigorously evaluate the impact of this compound on the skin microbiome, a well-designed clinical study is essential. The following protocols are proposed based on established methodologies in skin microbiome research.

Study Design and Workflow

A randomized, double-blind, vehicle-controlled trial is proposed. Participants with moderate-to-severe psoriasis or atopic dermatitis would be randomized to receive either this compound or a vehicle control for a specified treatment period (e.g., 4 weeks). Skin microbiome samples would be collected from lesional and non-lesional skin at baseline, and at subsequent time points during and after treatment.

Sample Collection

-

Subject Preparation: Instruct subjects to avoid using any topical products (including moisturizers and cleansers) on the sampling areas for at least 24 hours prior to sample collection.[13]

-

Sampling Site Selection: Identify a target lesion and a corresponding non-lesional area (e.g., contralateral limb) for each subject.

-

Swab Sampling:

-

Use a sterile cotton or flocked swab pre-moistened with a sterile collection buffer (e.g., saline with 0.1% Tween 20).

-

Rub the swab firmly over a defined area (e.g., 2 cm²) of the skin for 30-60 seconds.

-

Immediately place the swab head into a sterile microcentrifuge tube containing a buffer that preserves DNA.

-

Collect a "blank" swab (exposed to the air in the sampling room) as a negative control to monitor for contamination.

-

-

Storage: Store collected samples at -80°C until DNA extraction.

DNA Extraction

-

Utilize a commercially available DNA extraction kit optimized for low biomass samples and the lysis of gram-positive bacteria (e.g., ZymoBIOMICS DNA Miniprep Kit or Qiagen DNeasy PowerSoil Kit).[14]

-

Include a bead-beating step to ensure efficient lysis of bacterial cell walls.

-

Process the negative control swabs alongside the skin samples to check for kit and environmental contamination.

16S rRNA Gene Sequencing

-

PCR Amplification:

-

Library Preparation:

-

Clean up the PCR products using a magnetic bead-based method (e.g., AMPure XP beads).

-

Perform a second round of PCR to attach dual-index barcodes for multiplexing.

-

Normalize and pool the libraries in equimolar concentrations.

-

-

Sequencing:

-

Sequence the pooled library on an Illumina MiSeq platform using a 2x300 bp paired-end sequencing kit.[15]

-

Shotgun Metagenomic Sequencing

For a more in-depth analysis of the functional potential of the microbiome, shotgun metagenomics can be employed.[17]

-

Library Preparation:

-

Fragment the extracted DNA to a desired size (e.g., 350 bp).

-

Ligate sequencing adapters to the DNA fragments.

-

Perform library amplification.

-

-

Sequencing:

-

Sequence the libraries on a high-throughput platform like the Illumina NovaSeq.

-

-

Data Analysis:

-

Remove human host DNA sequences computationally.

-

Perform taxonomic profiling using tools like MetaPhlAn and functional profiling using tools like HUMAnN.

-

Data Analysis

-

16S rRNA Data:

-

Process raw sequencing reads using a pipeline such as QIIME 2 or DADA2 to perform quality filtering, denoising, merging of paired-end reads, and chimera removal.

-

Assign taxonomy to the resulting Amplicon Sequence Variants (ASVs).

-

Calculate alpha diversity metrics (e.g., Shannon diversity, Observed ASVs) and beta diversity metrics (e.g., Bray-Curtis dissimilarity, UniFrac distances).

-

-

Statistical Analysis:

-

Use appropriate statistical tests (e.g., Wilcoxon rank-sum test, PERMANOVA) to compare microbial diversity and the relative abundance of specific taxa between treatment groups and over time.

-

Correlate changes in the microbiome with clinical outcomes (e.g., Psoriasis Area and Severity Index [PASI] or Eczema Area and Severity Index [EASI] scores).

-

Conclusion and Future Directions

The combination of betamethasone dipropionate and salicylic acid in this compound presents a multifaceted approach to treating inflammatory dermatoses. Based on evidence from studies on its individual components and similar combination therapies, it is hypothesized that this compound not only reduces inflammation and hyperkeratosis but also modulates the dysbiotic skin microbiome associated with these conditions. Specifically, treatment is expected to decrease the relative abundance of pathogenic or pro-inflammatory bacteria like S. aureus while potentially allowing for an increase in commensal organisms such as Cutibacterium, thereby restoring microbial diversity.

Future research should focus on conducting well-controlled clinical trials, as outlined in this guide, to directly investigate the impact of this compound on the skin microbiome. Such studies, incorporating both 16S rRNA gene and shotgun metagenomic sequencing, will provide a comprehensive understanding of the taxonomic and functional shifts in the microbiome following treatment. This knowledge will be invaluable for refining therapeutic strategies, developing novel microbiome-targeted therapies, and ultimately improving patient outcomes in inflammatory skin diseases.

References

- 1. The skin microbiome in psoriatic disease: A systematic review and critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Alterations of the Skin and Gut Microbiome in Psoriasis and Psoriatic Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Staphylococcal diversity in atopic dermatitis from an individual to a global scale - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mednexus.org [mednexus.org]

- 6. What is the mechanism of Betamethasone Dipropionate? [synapse.patsnap.com]

- 7. uk.typology.com [uk.typology.com]

- 8. us.typology.com [us.typology.com]

- 9. Salicylic acid treats acne vulgaris by suppressing AMPK/SREBP1 pathway in sebocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. The effects of topical antimicrobial-corticosteroid combination therapy in comparison to topical steroids alone on the skin microbiome of patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Research Portal [scholarship.libraries.rutgers.edu]

- 13. Bacterial 16S ribosomal RNA gene sequencing in cutaneous research - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Shotgun metagenomic sequencing on skin microbiome indicates dysbiosis exists prior to the onset of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. support.illumina.com [support.illumina.com]

- 16. 16S Based Microbiome Analysis from Healthy Subjects’ Skin Swabs Stored for Different Storage Periods Reveal Phylum to Genus Level Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Evolving approaches to profiling the microbiome in skin disease [frontiersin.org]

A Comprehensive Technical Guide to the Physicochemical Properties of Betamethasone Dipropionate and Salicylic Acid Formulations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core physicochemical properties of a combination formulation of betamethasone dipropionate and salicylic acid. This formulation is a widely utilized topical therapy for a variety of inflammatory and hyperkeratotic skin conditions. A thorough understanding of the individual and combined properties of these active pharmaceutical ingredients (APIs) is critical for formulation development, stability testing, and ensuring therapeutic efficacy.

Physicochemical Properties of Active Pharmaceutical Ingredients

A summary of the key physicochemical properties of betamethasone dipropionate and salicylic acid is presented below. These parameters are fundamental to understanding the behavior of the APIs in a formulation and their interaction with biological systems.

Table 1: Physicochemical Properties of Betamethasone Dipropionate

| Property | Value | References |

| Appearance | White to pale yellowish-white crystalline powder.[1] | [1] |

| Molecular Formula | C₂₈H₃₇FO₇ | [1] |

| Molecular Weight | 504.59 g/mol | [1] |

| Melting Point | Approximately 176 - 180°C[1][2] | [1][2] |

| pKa | ~12.87 (Predicted) | [3] |

| Solubility | Practically insoluble in water; freely soluble in acetone, chloroform, and methylene chloride; soluble in methanol; sparingly soluble in ethanol.[1][4][5] | [1][4][5] |

| Log P (Octanol/Water) | ~3.9 (Predicted) | |

| Optical Rotation | [α]²⁰D: +63° to +70° (in 1,4-dioxane)[1][2] | [1][2] |

Table 2: Physicochemical Properties of Salicylic Acid

| Property | Value | References |

| Appearance | Colorless to white crystalline powder.[6] | [6] |

| Molecular Formula | C₇H₆O₃ | [6] |

| Molecular Weight | 138.12 g/mol | [6] |

| Melting Point | 158.6 °C[6] | [6] |

| Boiling Point | 211 °C at 20 mmHg[6] | [6] |

| pKa | 2.97 (at 25°C)[6] | [6] |

| Solubility in Water | 2.48 g/L (at 25°C)[6] | [6] |

| Solubility in other solvents | Soluble in ethanol, ether, acetone, and oil of turpentine.[6][7] | [6][7] |

| Log P (Octanol/Water) | 2.26 |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of the physicochemical properties of the APIs and their formulation.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of betamethasone dipropionate and salicylic acid in various solvents is determined using the shake-flask method, a widely accepted and reliable technique.[8]

-

Preparation of Saturated Solutions: An excess amount of the API (either betamethasone dipropionate or salicylic acid) is added to a known volume of the selected solvent in a sealed container.

-

Equilibration: The containers are agitated in a constant temperature water bath for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged or allowed to stand to separate the undissolved solid from the saturated solution.

-

Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved API is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Partition Coefficient (Log P) Determination (Shake-Flask Method)

The n-octanol/water partition coefficient (Log P) is a measure of the lipophilicity of a compound and is crucial for predicting its skin penetration. The shake-flask method is a standard procedure for its determination, as outlined in OECD Guideline 107.

-

Pre-saturation of Solvents: n-Octanol is saturated with water, and water is saturated with n-octanol to ensure thermodynamic equilibrium.

-

Partitioning: A known amount of the API is dissolved in one of the pre-saturated phases. This solution is then mixed with a specific volume of the other pre-saturated phase in a separatory funnel.

-

Equilibration: The funnel is shaken for a defined period to allow for the partitioning of the API between the two phases.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

-

Quantification: The concentration of the API in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the API in the n-octanol phase to its concentration in the aqueous phase. Log P is the logarithm of this value.

Simultaneous Quantification by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for the simultaneous determination of betamethasone dipropionate and salicylic acid in a finished product.

-

Chromatographic System: A liquid chromatograph equipped with a UV detector and a suitable reversed-phase column (e.g., C18) is used.

-

Mobile Phase: A suitable mobile phase is prepared, which may consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), with the pH adjusted to ensure good peak shape and resolution.

-

Standard Preparation: Standard solutions of betamethasone dipropionate and salicylic acid of known concentrations are prepared in a suitable diluent.

-

Sample Preparation: A known amount of the formulation is accurately weighed and dissolved in the diluent. The solution may require sonication and filtration to ensure complete dissolution and removal of particulate matter.

-

Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph.

-

Quantification: The peak areas of betamethasone dipropionate and salicylic acid in the sample chromatogram are compared with those of the standard chromatogram to calculate the concentration of each API in the formulation.

Mechanism of Action and Signaling Pathways

The therapeutic effect of the combination formulation is a result of the distinct yet complementary mechanisms of action of its two active ingredients.

Betamethasone Dipropionate: Anti-inflammatory Action

Betamethasone dipropionate is a potent synthetic glucocorticoid that exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR) in the cytoplasm of skin cells.[9] This binding initiates a cascade of events leading to the modulation of gene expression.

Caption: Betamethasone Dipropionate Signaling Pathway.

Salicylic Acid: Keratolytic Action

Salicylic acid's primary role in this formulation is its keratolytic effect, which helps to remove excess keratin and scale from the skin surface. This action enhances the penetration of betamethasone dipropionate to its site of action.[2] Salicylic acid achieves this by reducing the cohesion between corneocytes in the stratum corneum.

Caption: Keratolytic Mechanism of Salicylic Acid.

Formulation Considerations

The development of a stable and effective topical formulation of betamethasone dipropionate and salicylic acid requires careful selection of excipients. These inactive ingredients play a crucial role in the product's performance, stability, and patient acceptability.

Table 3: Common Excipients and Their Functions

| Excipient Category | Example | Function |

| Vehicle/Base | White Petrolatum, Mineral Oil | Provides the bulk of the formulation and facilitates application to the skin. |

| Solvent/Co-solvent | Propylene Glycol, Isopropyl Alcohol | Helps to dissolve the active ingredients and enhance their penetration into the skin. |

| Emulsifier/Thickener | Cetostearyl Alcohol, Hydroxypropyl Cellulose | Creates a stable emulsion (in creams and lotions) and provides the desired viscosity. |

| pH Modifier | Sodium Hydroxide, Citric Acid | Adjusts and maintains the pH of the formulation to ensure API stability and compatibility with the skin. |

| Chelating Agent | Edetate Disodium (EDTA) | Binds metal ions that can catalyze the degradation of the active ingredients. |

| Preservative | Chlorocresol, Phenoxyethanol | Prevents microbial growth in the formulation. |

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of a combination formulation of betamethasone dipropionate and salicylic acid. The data presented in the tables, the detailed experimental protocols, and the visual representation of the mechanisms of action offer a comprehensive resource for professionals in the field of drug development. A thorough understanding of these fundamental characteristics is paramount for the rational design of stable, effective, and safe topical drug products. Further research into the interaction between the two APIs and the excipients can lead to the development of even more advanced and patient-compliant formulations.

References

- 1. asianpubs.org [asianpubs.org]

- 2. medicines.org.uk [medicines.org.uk]

- 3. adooq.com [adooq.com]

- 4. Articles [globalrx.com]

- 5. What is the mechanism of Betamethasone? [synapse.patsnap.com]

- 6. scispace.com [scispace.com]

- 7. What is the mechanism of Betamethasone Dipropionate? [synapse.patsnap.com]

- 8. Development of Betamethasone Dipropionate-loaded Nanostructured Lipid Carriers for Topical and Transdermal Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Betamethasone/Salicylic Acid - Topical [myhealth.alberta.ca]

In Vitro Models for Evaluating the Efficacy of Diprosalic® on Skin Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of contemporary in vitro models and methodologies used to study the anti-inflammatory effects of Diprosalic®, a topical formulation containing the potent corticosteroid betamethasone dipropionate and the keratolytic agent salicylic acid. This document details the underlying molecular mechanisms, experimental protocols, and data interpretation relevant to preclinical dermatological research.

Introduction to Relevant In Vitro Skin Models

The evaluation of topical anti-inflammatory agents necessitates robust models that can accurately recapitulate the complex environment of human skin. The transition from simple 2D cultures to complex 3D tissues has enabled more physiologically relevant screening.

-

2D Keratinocyte Monolayers: This is the most fundamental model, utilizing cultured human epidermal keratinocytes (e.g., HaCaT cell line or primary cells). While lacking the structural complexity of skin, monolayers are high-throughput and cost-effective for initial screening of cellular responses, such as the inhibition of pro-inflammatory cytokine production.

-

3D Reconstituted Human Epidermis (RHE): RHE models are organotypic cultures where human keratinocytes differentiate at an air-liquid interface to form a multilayered epidermis, complete with a functional stratum corneum.[1][2] These models are superior for testing topical formulations as they mimic the critical barrier function of the skin, providing insights into both drug penetration and efficacy.[1][3] Commercially available RHE models (e.g., EpiDerm™, SkinEthic™ RHE) offer standardized platforms for reproducible testing.[2]

-

Full-Thickness Skin Equivalents (FSE): These models are more complex, incorporating a dermal layer with fibroblasts in a collagen matrix beneath the reconstituted epidermis. They allow for the study of dermal-epidermal interactions, which are crucial in the inflammatory response.

-

Ex Vivo Skin Explants: This model uses fresh human skin obtained from cosmetic surgery, maintained in culture. It preserves the complete architecture and cellular diversity of native skin, including resident immune cells. Models like InflammaSkin® are T-cell driven and can be used to study the effects of treatments on a complex immune axis.[4]

Molecular Mechanisms and Signaling Pathways

This compound® exerts its anti-inflammatory effect through the complementary actions of its two active ingredients, which target key signaling pathways in skin inflammation.

The Inflammatory Cascade in Keratinocytes

Keratinocytes are not passive bystanders; they actively participate in the inflammatory response. Upon exposure to stimuli like TNF-α, IFN-γ, or lipopolysaccharides (LPS), they initiate signaling cascades that lead to the production of pro-inflammatory mediators.[5][6][7] The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to this process.[8]

Betamethasone Dipropionate: Glucocorticoid Receptor (GR) Signaling

Betamethasone dipropionate is a potent synthetic glucocorticoid. Its primary mechanism involves binding to the cytosolic Glucocorticoid Receptor (GR).[9][10] Upon binding, the GR-ligand complex translocates to the nucleus and acts as a transcription factor.[9][11]

-

Genomic Mechanisms:

-

Transrepression: The activated GR can interfere with the activity of other transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of pro-inflammatory genes.[9][12] This is a key mechanism for its anti-inflammatory effect.

-

Transactivation: The GR can also directly bind to Glucocorticoid Response Elements (GREs) on DNA to upregulate the expression of anti-inflammatory proteins like annexin A1 (lipocortin-1).[11]

-

-

Non-Genomic Mechanisms: Glucocorticoids can also exert rapid effects by interacting with cell membrane-bound receptors or modulating cytoplasmic signaling pathways.[9][13]

Salicylic Acid: Keratolytic and Anti-Inflammatory Actions

Salicylic acid's primary role in this compound® is keratolytic; it softens keratin and desquamates the epidermis, which enhances the penetration of betamethasone dipropionate to the underlying inflamed tissue.[14] However, salicylic acid also possesses intrinsic anti-inflammatory properties. Studies have shown it can directly inhibit the NF-κB signaling pathway, potentially by inhibiting the IKKβ kinase.[15][16][17][18] This dual action makes the combination particularly effective in hyperkeratotic and inflammatory dermatoses.

Experimental Design: A General Workflow

Evaluating the anti-inflammatory potential of this compound® using an RHE model typically follows a structured workflow. This involves establishing the model, inducing an inflammatory state, applying the treatment, and analyzing relevant endpoints.

Detailed Experimental Protocols

The following is a representative protocol for assessing the anti-inflammatory efficacy of a topical formulation on a commercially available Reconstituted Human Epidermis (RHE) model.

Objective: To quantify the ability of this compound® to reduce the secretion of pro-inflammatory cytokines (e.g., IL-8) from RHE tissues stimulated with TNF-α.

Materials:

-

Reconstituted Human Epidermis (RHE) kits (e.g., EpiDerm™ from MatTek)

-

Assay medium provided by the manufacturer

-

Recombinant human TNF-α

-

Test Articles: this compound® ointment, vehicle control (ointment base), positive control (e.g., 0.1% Dexamethasone solution)

-

Phosphate-Buffered Saline (PBS)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Isopropanol (or appropriate solvent for formazan extraction)

-

Human IL-8 ELISA kit

-

96-well plates

-

Microplate reader

Methodology:

-

Model Preparation and Acclimatization:

-

Upon receipt, place the RHE tissue inserts into 6-well plates containing pre-warmed assay medium.

-

Incubate overnight (18-24 hours) at 37°C, 5% CO₂, to allow tissues to equilibrate.[6]

-

-

Induction of Inflammation:

-

Prepare a stock solution of TNF-α.

-

Spike the fresh assay medium with TNF-α to a final concentration known to elicit a robust inflammatory response (e.g., 10-50 ng/mL).

-

Replace the medium in the 6-well plates with the TNF-α-containing medium.

-

Incubate for 24 hours at 37°C, 5% CO₂.

-

-

Topical Application of Test Articles:

-

Carefully apply a standardized amount of the test article (e.g., 10-20 mg) onto the surface of the RHE tissue, spreading it evenly with a sterile applicator.

-

Groups should include: Untreated Control, Vehicle Control, this compound®, and Positive Control. Ensure each condition is tested in triplicate.

-

-

Incubation:

-

Return the plates to the incubator for the desired exposure period, typically 24 to 48 hours.

-

-

Endpoint Analysis:

-

Sample Collection: At the end of the incubation, collect the culture medium from each well and store at -80°C for cytokine analysis. Gently wash the surface of the RHE tissues with PBS to remove any residual formulation.

-

Cell Viability (MTT Assay):

-

Transfer each tissue insert to a new plate containing MTT medium (e.g., 1 mg/mL in assay medium).

-

Incubate for 3 hours at 37°C, 5% CO₂. Viable cells will convert the yellow MTT to a purple formazan precipitate.

-

Transfer the tissues to a tube containing a fixed volume of isopropanol to extract the formazan.

-

Shake for at least 2 hours to ensure full extraction.

-

Read the optical density (OD) of the extract at 570 nm using a microplate reader.

-

Calculate viability as a percentage relative to the untreated control.

-

-

Cytokine Quantification (ELISA):

-

Thaw the collected culture medium samples.

-

Perform an ELISA for the target cytokine (e.g., IL-8) according to the manufacturer's instructions.

-

Calculate the concentration of the cytokine in each sample based on the standard curve.

-

Determine the percentage inhibition of cytokine release for each treatment group compared to the vehicle-treated, TNF-α stimulated group.

-

-

Summary of Quantitative Data

Direct in vitro quantitative data for the specific combination of betamethasone dipropionate and salicylic acid is limited in publicly available literature. However, studies on similar combination products and related models provide valuable benchmarks for expected efficacy.

| Model System | Treatment | Inflammatory Mediator | Measured Effect | Reference |

| Ex Vivo Human Skin (InflammaSkin®) | Calcipotriol / Betamethasone Dipropionate Foam | IL-17A | 98.4% inhibition | [4][19] |

| Ex Vivo Human Skin (InflammaSkin®) | Calcipotriol / Betamethasone Dipropionate Foam | IL-17F | 95.9% inhibition | [4][19] |

| Ex Vivo Human Skin (InflammaSkin®) | Calcipotriol / Betamethasone Dipropionate Foam | IL-22 | 91.2% inhibition | [4][19] |

| In Vivo Rat Paw Edema | Betamethasone Dipropionate / Salicylic Acid Gel | Carrageenan-induced edema | 72.11% inhibition | [20] |

| In Vivo Rat Paw Edema | Marketed Betamethasone Gel | Carrageenan-induced edema | 43.96% inhibition | [20] |

Note: The InflammaSkin® data uses calcipotriol, not salicylic acid, in combination with betamethasone dipropionate. The rat paw edema data is from an in vivo model but is included to demonstrate the enhanced effect of the combination.

Conclusion

In vitro models, particularly Reconstituted Human Epidermis, offer powerful and ethically sound platforms for dissecting the anti-inflammatory effects of topical formulations like this compound®. By leveraging these models, researchers can quantify the synergistic action of betamethasone dipropionate and salicylic acid in suppressing key inflammatory pathways, such as NF-κB. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for the preclinical assessment and development of next-generation dermatological therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method | RE-Place [re-place.be]

- 3. In vitro skin irritation testing on reconstituted human epidermis: reproducibility for 50 chemicals tested with two protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calcipotriol/Betamethasone Dipropionate Foam Inhibits Th17 Cytokine Secretion and Improves Epidermal Barrier Markers in a Human Th17 Skin Inflammation Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Calcipotriol and betamethasone dipropionate exert additive inhibitory effects on the cytokine expression of inflammatory dendritic cell-Th17 cell axis in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. MAPK Pathway Involved in Epidermal Terminal Differentiation of Normal Human Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Skin Anti-Inflammatory Potential with Reduced Side Effects of Novel Glucocorticoid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Betamethasone Dipropionate Nanocrystals: Investigation, Feasibility and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Roles of the Glucocorticoid and Mineralocorticoid Receptors in Skin Pathophysiology [mdpi.com]

- 14. [Therapy of erythrosquamous dermatoses. Betamethasone dipropionate plus salicylic acid in comparison with betamethasone dipropionate solution] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Expression of NF-kappaB in epidermis and the relationship between NF-kappaB activation and inhibition of keratinocyte growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Calcipotriol/Betamethasone Dipropionate Foam Inhibits Th17 Cytokine Secretion and Improves Epidermal Barrier Markers in a Human Th17 Skin Inflammation Model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scilit.com [scilit.com]

Preclinical Research on Diprosalic for Psoriasis and Eczema: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoriasis and eczema are chronic inflammatory skin diseases characterized by significant epidermal changes and immune dysregulation. Psoriasis typically presents with well-demarcated, erythematous plaques with silvery scales, driven by a Th1/Th17-mediated immune response. Eczema (atopic dermatitis) is characterized by pruritic, eczematous lesions and is associated with a predominant Th2-mediated immune response. A key challenge in the topical treatment of these conditions is overcoming the hyperkeratotic stratum corneum to allow for effective drug penetration.

Diprosalic, a combination of the potent corticosteroid betamethasone dipropionate and the keratolytic agent salicylic acid, is designed to address both the inflammatory and hyperkeratotic aspects of these dermatoses. This technical guide provides a comprehensive overview of the preclinical research supporting the use of this combination, focusing on the individual and synergistic mechanisms of action, relevant animal models, and available efficacy data.

Pharmacology of this compound Components

Betamethasone Dipropionate: A Potent Anti-inflammatory Corticosteroid

Betamethasone dipropionate is a synthetic glucocorticoid with potent anti-inflammatory, immunosuppressive, and anti-proliferative properties.[1][2] Its primary mechanism of action involves the modulation of gene expression through the glucocorticoid receptor (GR).

Mechanism of Action:

-

Binding and Translocation: Betamethasone dipropionate penetrates the cell membrane and binds to the cytosolic GR, inducing a conformational change. This activated complex then translocates to the nucleus.

-

Gene Expression Modulation: In the nucleus, the complex binds to glucocorticoid response elements (GREs) on the DNA, leading to:

-

Transactivation: Upregulation of anti-inflammatory genes, such as annexin A1 (lipocortin-1).

-

Transrepression: Downregulation of pro-inflammatory genes by interfering with transcription factors like NF-κB and AP-1.

-

-